![molecular formula C16H19N3OS B2555309 2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 522597-98-4](/img/structure/B2555309.png)

2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

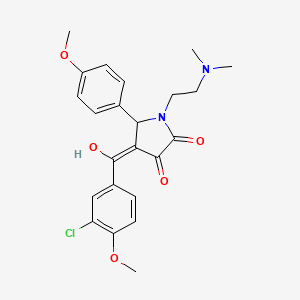

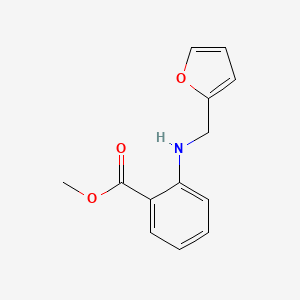

“2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C16H19N3OS. Its average mass is 301.407 Da and its monoisotopic mass is 301.124878 Da .

Synthesis Analysis

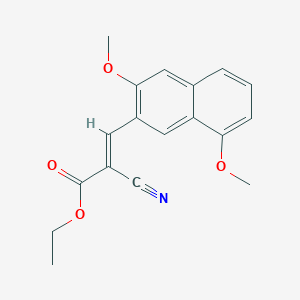

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years. Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . This structure is essential for the compound’s properties and applications.

Chemical Reactions Analysis

Thiophene derivatives, including this compound, are synthesized through various reactions. One common method involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Wissenschaftliche Forschungsanwendungen

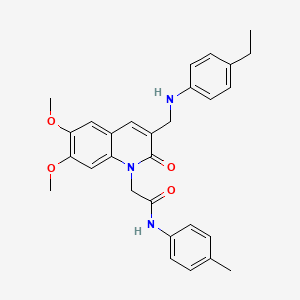

Central Nervous System (CNS) Acting Drugs

Heterocycles, including thiophenes, are crucial in developing compounds with potential CNS activity. These compounds may range in effects from treating depression to causing euphoria or convulsions. Specific functional chemical groups, including those found in thiophene derivatives, have been identified as lead molecules for synthesizing new CNS acting drugs, indicating the potential of such compounds in pharmaceutical applications (Saganuwan, 2017).

Antitumor Activity

Imidazole derivatives, including structures similar to the compound of interest, have shown antitumor activities. These compounds, some of which have progressed past preclinical testing, highlight the potential of heterocyclic compounds in cancer treatment. The review on imidazole derivatives and their antitumor activities provides insights into the synthesis of compounds with diverse biological properties, suggesting a pathway for developing novel antitumor drugs (Iradyan et al., 2009).

Carcinogenicity Studies

Studies on heterocyclic aromatic amines (HAAs), including PhIP, reveal their carcinogenic potential in various models, emphasizing the importance of understanding the biological effects and metabolism of such compounds. These insights are crucial for assessing the risks associated with exposure to HAAs and similar compounds, guiding the safety assessment and regulatory control of substances that may pose health risks (Teunissen et al., 2010).

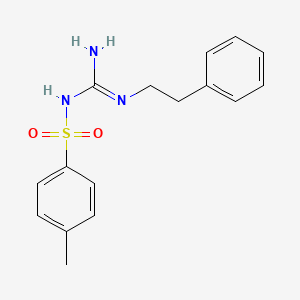

Antitubercular Activity

The modification of isoniazid (INH) structures, including the use of pyridine derivatives, to evaluate their anti-tubercular activity against various strains of Mycobacterium tuberculosis, showcases the versatility of heterocyclic compounds in addressing infectious diseases. Such studies contribute to the rational design of new leads for anti-TB compounds, demonstrating the role of structural diversity in enhancing pharmacological activity (Asif, 2014).

G Protein-Biased Kappa Agonists

The development of G protein-biased kappa agonists, including compounds with heterocyclic structures, for reducing pain and itch while minimizing side effects, highlights the therapeutic potential of these compounds. This research area exemplifies the innovative approaches to drug design and development, focusing on selective receptor activation to improve treatment outcomes (Mores et al., 2019).

Eigenschaften

IUPAC Name |

2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c17-15-14(12-6-2-1-3-7-13(12)21-15)16(20)19-10-11-5-4-8-18-9-11/h4-5,8-9H,1-3,6-7,10,17H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIDHWUPXWXSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CN=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)

![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)

![5-(3-methoxypropyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2555246.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)